Vinyl neodecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Emulsion Polymerization

Scientific Field: Polymer Chemistry

Methods of Application: The process involves the polymerization of vinyl neodecanoate with other monomers to create lattices or emulsion polymers.

Results or Outcomes: The polymers produced from this process are used in decorative emulsion paints, plasters, and renders, especially in Europe.

Production of Vibration Dampening Resins

Scientific Field: Material Science

Application Summary: Vinyl neodecanoate has been used to produce vibration dampening resins.

Results or Outcomes: The resins produced using vinyl neodecanoate have properties that make them suitable for vibration dampening.

Production of Coatings with High Liquid Stain Repellency

Application Summary: Vinyl neodecanoate is used to produce coatings with high liquid stain repellency.

Results or Outcomes: The coatings produced using vinyl neodecanoate have high liquid stain repellency.

Industrial Coatings

Scientific Field: Industrial Chemistry

Application Summary: Vinyl neodecanoate is used in the production of industrial coatings.

Results or Outcomes: The coatings produced using vinyl neodecanoate are used in various industrial applications.

Interior and Exterior Wall Decoration Coating

Scientific Field: Construction and Architecture

Application Summary: Vinyl neodecanoate is used in the production of interior and exterior wall decoration coatings.

Results or Outcomes: The coatings produced using vinyl neodecanoate are used in interior and exterior wall decoration.

Waterproof System

Application Summary: Vinyl neodecanoate is used in the production of waterproof systems.

Results or Outcomes: The waterproof systems produced using vinyl neodecanoate are used in various applications.

Wood Glue

Application Summary: Vinyl neodecanoate is used in the production of wood glue.

Results or Outcomes: The wood glue produced using vinyl neodecanoate is used in various applications.

Pressure Sensitive Adhesive

Application Summary: Vinyl neodecanoate is used in the production of pressure sensitive adhesives.

Results or Outcomes: The pressure sensitive adhesives produced using vinyl neodecanoate are used in various applications.

Building Adhesives

Application Summary: Vinyl neodecanoate is used in the production of building adhesives.

Results or Outcomes: The building adhesives produced using vinyl neodecanoate are used in various construction applications.

Vinyl neodecanoate is a vinylic monomer characterized by the molecular formula and a molecular weight of 198.30 g/mol. This compound is primarily recognized for its role in polymer chemistry, particularly in the production of emulsion polymers. It is a colorless liquid with a mild ester odor, exhibiting low volatility and hydrophobic properties. Vinyl neodecanoate is often used in conjunction with other monomers to create flexible and durable polymer lattices, particularly in decorative coatings and construction materials .

Vinyl neodecanoate is synthesized through the esterification of neodecanoic acid with vinyl alcohol or through other vinylation methods involving suitable catalysts. The synthesis typically requires controlled conditions to ensure the formation of the desired isomeric mixture, as vinyl neodecanoate consists mainly of isomeric vinyl esters of neodecanoic acid . The process can be optimized for yield and purity depending on the intended application.

Vinyl neodecanoate finds numerous applications across various industries:

- Polymer Production: It serves as a modifying monomer in the manufacture of polymer emulsions, particularly those based on vinyl acetate.

- Coatings: Polymers derived from vinyl neodecanoate are utilized in decorative emulsion paints, plasters, and renders due to their flexibility and resistance to environmental degradation.

- Construction Materials: Its properties make it suitable for use in construction materials that require durability and chemical resistance.

- Vibration Dampening Resins: The compound has been employed in producing resins that mitigate vibrations .

Interaction studies involving vinyl neodecanoate primarily focus on its compatibility with various co-monomers during polymerization. The presence of hydrophobic groups enhances the performance of resulting polymers in terms of chemical resistance and mechanical properties. Research indicates that polymers containing vinyl neodecanoate exhibit superior performance against alkali degradation compared to those without it .

Vinyl neodecanoate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Vinyl acetate | Commonly used in adhesives and paints; less hydrophobic than vinyl neodecanoate. | |

| Vinyl laurate | Similar chain length; used in similar applications but may have different thermal properties. | |

| Vinyl stearate | Longer carbon chain; used for different applications due to higher viscosity and melting point. | |

| Neodecanoic acid | Parent acid structure; lacks the vinyl functionality necessary for polymerization. |

Vinyl neodecanoate's unique branched structure allows for enhanced flexibility and resistance to environmental factors compared to its linear counterparts like vinyl acetate or longer-chain esters such as vinyl stearate . Its specific application as a modifying monomer further distinguishes it within this group.

Structural Characteristics

Branched Alkyl Chain Configuration

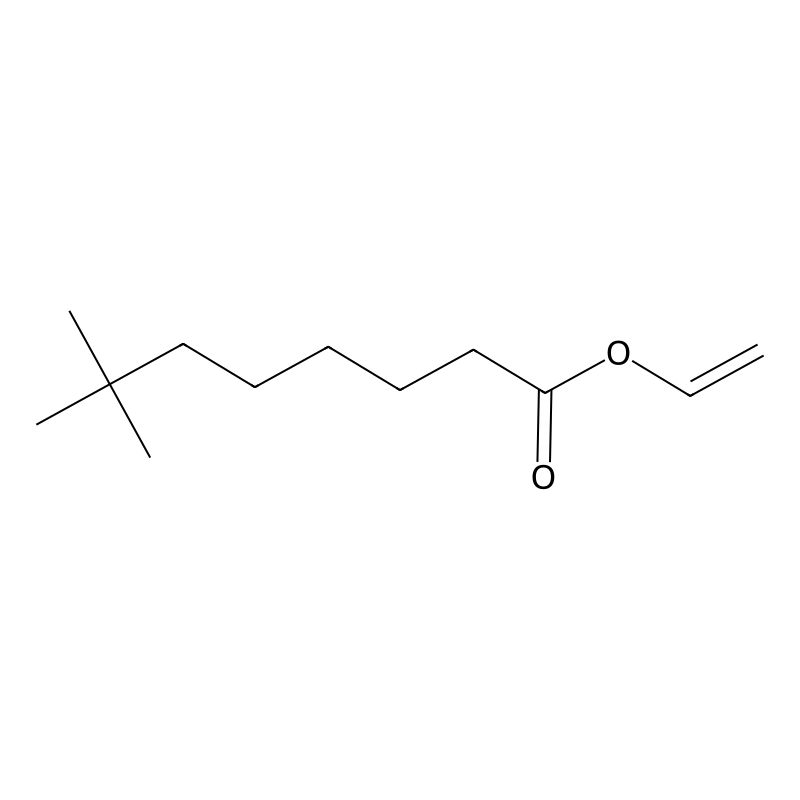

Vinyl neodecanoate exhibits a highly distinctive molecular architecture characterized by its extensively branched alkyl chain structure [1] [2]. The compound possesses the molecular formula C₁₂H₂₂O₂ with a molecular weight of 198.30 grams per mole, representing a vinyl ester of neodecanoic acid [3] [4]. The structural formula reveals that vinyl neodecanoate contains a total of ten carbon atoms in its neodecanoic acid component, with the remaining two carbons comprising the vinyl group [5].

The branching pattern of vinyl neodecanoate is particularly notable for its tertiary carbon structure, which creates significant steric hindrance resembling an umbrella-like configuration [6]. This highly branched saturated monobasic fatty acid vinyl ester features alkyl groups R₁ and R₂ that collectively contain seven carbon atoms [6]. The specific branching includes various constitutional isomers such as 2,2,3,5-tetramethylhexanoic acid derivatives, 2,4-dimethyl-2-isopropylpentanoic acid derivatives, 2,5-dimethyl-2-ethylhexanoic acid derivatives, 2,2-dimethyloctanoic acid derivatives, and 2,2-diethylhexanoic acid derivatives [7].

The International Union of Pure and Applied Chemistry name for one of the primary isomers is ethenyl 2,2-dimethyloctanoate, with the corresponding International Chemical Identifier Key being TVFJAZCVMOXQRK-UHFFFAOYSA-N [3] [8]. The Simplified Molecular Input Line Entry System representation is CCCCCCC(C)(C)C(=O)OC=C, clearly illustrating the branched alkyl chain terminating in the characteristic vinyl ester functionality [4] [8].

Ester Functional Group Reactivity

The ester functional group in vinyl neodecanoate demonstrates unique reactivity characteristics that distinguish it from conventional linear ester compounds [9] [10]. The tertiary substituted alpha-carbon structure provides exceptional steric protection to the ester bond, rendering the molecule highly resistant to alkaline degradation [9]. This resistance occurs because there is no hydrogen atom present on the alpha-carbon, eliminating the possibility of proton abstraction that typically leads to saponification reactions [9].

The vinyl ester functional group enables vinyl neodecanoate to participate readily in polymerization reactions through the vinyl group while maintaining the integrity of the ester linkage [10] [11]. The compound readily undergoes binary, ternary, and multicomponent copolymerization with various other monomers including vinyl acetate, acrylic esters, ethylene, and fluoroethylene [12]. The reactivity of the vinyl group allows for radical polymerization mechanisms, making vinyl neodecanoate a valuable comonomer in emulsion polymerization processes [2] [5].

The bulky alkyl structure surrounding the ester functional group provides strong protective effects on both the monomer itself and adjacent monomers in polymer chains [12]. This steric hindrance contributes to the exceptional hydrolysis resistance and ultraviolet radiation stability of polymers containing vinyl neodecanoate units [9]. The ester functionality also imparts flexibility to the polymer backbone while maintaining chemical resistance properties [13].

Physical Properties

Melting Point, Boiling Point, and Density

Vinyl neodecanoate exhibits distinctive physical properties that reflect its branched molecular structure and ester functionality [14] [15]. The compound exists as a colorless liquid at room temperature with a characteristic pleasant odor [3] [14]. The melting point of vinyl neodecanoate has been reported with some variation across different sources, with values ranging from -20°C to -73.49°C [14] [15] [16]. The most commonly cited melting point is approximately -20°C, indicating the compound remains liquid under normal ambient conditions [14] [13].

The boiling point of vinyl neodecanoate shows considerable variation depending on the measurement conditions and purity of the sample [4] [14] [15]. At standard atmospheric pressure, the boiling point ranges from 60°C to 216°C, with more specific measurements indicating a range of 133°C to 136°C for high-purity samples [4] [12] [14]. Some sources report a higher boiling point of 241.6°C at 760 millimeters of mercury pressure [15]. The wide range in reported boiling points likely reflects the fact that vinyl neodecanoate is typically supplied as a mixture of isomers rather than a single pure compound [4] [8].

The density of vinyl neodecanoate is consistently reported as 0.882 grams per milliliter at 25°C [4] [14] [17]. This relatively low density reflects the highly branched alkyl chain structure and the presence of the vinyl ester functional group [18]. The refractive index is reported as n₂₀/D 1.436, providing additional characterization data for the compound [4] [14].

| Property | Value | Source |

|---|---|---|

| Melting Point | -20°C | [14] [13] |

| Boiling Point | 133-136°C | [12] |

| Density | 0.882 g/mL at 25°C | [4] [14] [17] |

| Refractive Index | n₂₀/D 1.436 | [4] [14] |

| Flash Point | 83°C | [17] [13] |

Solubility Profile in Polar and Nonpolar Solvents

Vinyl neodecanoate demonstrates pronounced hydrophobic characteristics that significantly influence its solubility behavior in various solvents [19] [20] [21]. The compound exhibits extremely limited solubility in water, with water solubility reported as less than 0.1% by mass at temperatures ranging from 20°C to 80°C [5] [20]. This poor water solubility is attributed to the highly branched alkyl chain structure and the hydrophobic nature of the neodecanoate group [9].

In contrast to its poor water solubility, vinyl neodecanoate shows excellent solubility in organic solvents [19]. The compound is known for its good solubility in organic solvents and moderate volatility [19]. Specifically, vinyl neodecanoate demonstrates complete miscibility with vinyl acetate, making it an ideal comonomer for vinyl acetate-based polymer systems [5] [12]. The solubility of water in vinyl neodecanoate monomer is reported as 0.05% by mass, indicating minimal water uptake by the organic phase [5] [12].

The octanol-water partition coefficient (LogP) provides quantitative insight into the hydrophobic character of vinyl neodecanoate [14] [15]. The LogP value is reported as 4.9 at 20°C, indicating strong preference for the organic phase over the aqueous phase [14]. This high LogP value confirms the highly hydrophobic nature of the compound and explains its excellent compatibility with nonpolar solvents and limited water solubility [22].

Poly(vinyl neodecanoate) solutions demonstrate solubility in aliphatic and aromatic hydrocarbons as well as tetrahydrofuran, further confirming the hydrophobic nature of the polymer derived from this monomer [23]. The compound's solubility characteristics make it particularly suitable for applications requiring water resistance and compatibility with organic solvent systems [13] [19].

Glass Transition Temperature (Tg) and Thermal Stability

The glass transition temperature of vinyl neodecanoate-based polymers represents a critical parameter for understanding the material's thermal behavior and practical applications [2] [5] [24]. Homopolymers of vinyl neodecanoate exhibit a glass transition temperature of -3°C, classified as a medium to low Tg value [2] [5]. This relatively low glass transition temperature is consistent with the flexible nature of the highly branched alkyl chain structure and contributes to the polymer's elastomeric properties [24].

Comparative analysis of glass transition temperatures among related vinyl ester monomers reveals that vinyl neodecanoate falls within the range typical for flexible polymer systems [24]. The glass transition temperature of -3°C for vinyl neodecanoate homopolymer compares favorably with other vinyl esters, with some hydroxyester itaconate derivatives showing significantly higher Tg values ranging from -7°C to 28°C depending on the specific molecular structure [24].

The thermal stability of vinyl neodecanoate and its polymers is enhanced by the highly branched tertiary carbon structure [9]. The absence of hydrogen atoms on the alpha-carbon provides exceptional resistance to thermal degradation mechanisms that typically affect linear alkyl esters [9]. This structural feature contributes to the polymer's resistance to degradation under ultraviolet light exposure and elevated temperatures [9].

Thermal analysis data indicates that vinyl neodecanoate possesses good thermal stability under normal processing and service conditions [17]. The compound demonstrates stability under recommended storage conditions, with decomposition temperatures not typically reached under normal use conditions [17]. The heat of polymerization is reported as 96 kilojoules per mole, indicating the exothermic nature of the polymerization process [5] [12].

| Thermal Property | Value | Source |

|---|---|---|

| Glass Transition Temperature (Tg) | -3°C | [2] [5] |

| Heat of Polymerization | 96 kJ/mol | [5] [12] |

| Specific Heat at 20°C | 1.97 kJ/kg·K | [5] |

| Latent Heat of Vaporization at 20°C | 48.9 kJ/mol | [5] [12] |

Raw Material Precursors

Neodecanoic Acid Derivatives

Neodecanoic acid serves as the primary raw material precursor for vinyl neodecanoate synthesis and exists as a complex mixture of carboxylic acids sharing the common structural formula C₁₀H₂₀O₂ [3] [4]. This mixture comprises several constitutional isomers, each characterized by a highly branched structure featuring three alkyl groups at the second carbon position, commonly referred to as "trialkyl acetic acid" derivatives [5] [6].

The predominant components include 2,2,3,5-tetramethylhexanoic acid, 2,4-dimethyl-2-isopropylpentanoic acid, 2,5-dimethyl-2-ethylhexanoic acid, 2,2-dimethyloctanoic acid, and 2,2-diethylhexanoic acid [3] [4]. These isomers collectively exhibit a molecular weight of 172.26 grams per mole and demonstrate distinctive physical properties that influence the subsequent vinylation process [4].

| Derivative | Molecular Formula | Boiling Point (°C) | Acid Value (mg KOH/g) | Content in Mixture (%) |

|---|---|---|---|---|

| 2,2,3,5-Tetramethylhexanoic acid | C₁₀H₂₀O₂ | 220-240 | 325-335 | 25-30 |

| 2,4-Dimethyl-2-isopropylpentanoic acid | C₁₀H₂₀O₂ | 218-235 | 320-330 | 20-25 |

| 2,5-Dimethyl-2-ethylhexanoic acid | C₁₀H₂₀O₂ | 225-242 | 322-332 | 15-20 |

| 2,2-Dimethyloctanoic acid | C₁₀H₂₀O₂ | 215-230 | 328-338 | 15-20 |

| 2,2-Diethylhexanoic acid | C₁₀H₂₀O₂ | 222-238 | 324-334 | 10-15 |

The branched neo-structure of these derivatives provides several critical advantages for industrial synthesis. The highly branched aliphatic configuration creates significant steric hindrance, resulting in enhanced thermal and hydrolytic stability in the final vinyl ester product [7] [8]. The unique tertiary carbon structure, resembling an umbrella-like configuration, contributes to exceptional hydrophobic characteristics while maintaining excellent resistance to alkaline conditions and ultraviolet radiation [9].

Neodecanoic acid exhibits weak acidic behavior with a pKa value of approximately 5.17, enabling controlled esterification reactions under mild conditions [3]. The relatively low vapor pressure and colorless to pale yellow appearance facilitate handling during industrial processing, while the characteristic odor necessitates appropriate ventilation systems in production facilities [5] [6].

Vinylation Reaction Mechanisms

The vinylation of neodecanoic acid encompasses several distinct mechanistic pathways, each offering unique advantages and limitations for industrial implementation [2] [10]. The most prominent approaches include direct vinylation with ethylene, transvinylation with vinyl acetate, acetylene-based vinylation, transfer vinylation using vinyl ethers, and emerging enzymatic methods [11] [12] [13].

Direct vinylation with ethylene represents the most industrially viable approach, utilizing palladium-copper catalyst systems under controlled temperature and pressure conditions [2] [14]. This mechanism proceeds through oxidative addition of ethylene to palladium centers, followed by coordination with carboxylic acid substrates and subsequent reductive elimination to form the desired vinyl ester [15]. The process typically operates at temperatures between 90-130°C under ethylene pressures ranging from 10-55 bar, achieving conversion rates of 85-95% [2].

| Mechanism Type | Catalyst Required | Temperature Range (°C) | Conversion (%) | Industrial Viability |

|---|---|---|---|---|

| Direct Vinylation with Ethylene | Pd/Cu system | 90-130 | 85-95 | High |

| Transvinylation with Vinyl Acetate | Mercuric acetate | 80-120 | 70-85 | Medium |

| Acetylene-based Vinylation | Pt/Ir on Al₂O₃ | 150-200 | 90-98 | Medium |

| Transfer Vinylation | Pd(II) complexes | 40-80 | 60-80 | Low |

| Enzymatic Vinylation | Lipase B | 22-90 | 90-95 | Low |

Transvinylation reactions with vinyl acetate offer an alternative pathway that exchanges acetate groups with neodecanoate moieties [10]. This process typically employs mercuric acetate catalysts and operates at moderate temperatures, though it generates acetic acid as a stoichiometric byproduct, reducing atom economy [16]. The reaction mechanism involves nucleophilic attack of the carboxylate on the vinyl carbon, followed by elimination of acetate to regenerate the catalyst [10].

Transfer vinylation represents a more recent development utilizing palladium complexes to facilitate vinyl group transfer from vinyl ethers to carboxylic acids [13] [17]. This approach operates under milder conditions but typically achieves lower conversion rates compared to direct vinylation methods [18]. The mechanism involves coordination of both the vinyl ether and carboxylic acid to the palladium center, followed by vinyl group migration and product release [13].

Industrial Synthesis Protocols

Batch vs. Continuous Polymerization Processes

Industrial production of vinyl neodecanoate employs both batch and continuous processing modes, each offering distinct advantages depending on production requirements and operational constraints [19] [20]. The selection between these approaches significantly impacts product quality, production efficiency, and overall economic viability [21] [22].

Batch polymerization processes utilize stirred tank reactors with typical capacities ranging from 2.5 tons per batch, operating up to 6 batches per day depending on reaction kinetics and processing requirements [23]. These systems provide exceptional flexibility for product specification changes and allow for immediate process interruption when necessary [23]. The batch approach facilitates precise control over reaction parameters, enabling optimization of molecular weight distribution and polymer composition [20].

| Process Parameter | Batch Process | Continuous Process |

|---|---|---|

| Reactor Type | Stirred Tank Reactor | CSTR/Tubular Reactor |

| Production Capacity | 2.5 t/batch, 6 batches/day | 20,000 MT/year |

| Heat Transfer | Moderate | Excellent |

| Product Quality | Variable | Consistent |

| Operating Costs | Higher | Lower |

| Safety Considerations | Intermittent hazards | Continuous monitoring |

| Flexibility | High | Lower |

| Energy Efficiency | Lower | Higher |

Continuous polymerization processes represent the preferred approach for large-scale vinyl neodecanoate production, offering superior heat transfer characteristics and consistent product quality [19] [21]. These systems typically utilize continuous stirred tank reactors or tubular reactor configurations with annual production capacities exceeding 20,000 metric tons [24]. The continuous mode provides enhanced thermal efficiency, reduced operating costs, and improved safety through constant monitoring and control systems [20] [21].

The transition from batch to continuous processing requires careful consideration of reactor design, mixing characteristics, and residence time distribution [25] [22]. Continuous systems demonstrate superior performance in achieving steady-state conditions, minimizing composition drift, and maintaining consistent molecular weight profiles [19]. However, the reduced flexibility of continuous processes limits the ability to rapidly change product specifications or accommodate varying market demands [20].

Heat transfer considerations play a crucial role in process selection, particularly given the exothermic nature of vinylation reactions [21]. Continuous systems excel in heat removal efficiency due to higher surface-area-to-volume ratios and consistent flow patterns, reducing the risk of thermal runaway and improving product quality [19]. Batch systems may experience temperature variations during reaction progression, potentially affecting final product properties [20].

Catalysts and Reaction Optimization

Catalyst selection and reaction optimization represent critical factors determining the success of vinyl neodecanoate industrial synthesis [26] [27]. Modern industrial processes predominantly employ palladium-based catalyst systems enhanced with copper promoters to achieve optimal activity, selectivity, and catalyst lifetime [2] [28].

The most effective catalyst formulations utilize palladium chloride or palladium acetate as the primary catalytic species, combined with copper acetate or copper chloride as promoters [2] [14]. These bimetallic systems demonstrate synergistic effects, where copper facilitates reoxidation of palladium centers and enhances overall catalytic turnover [28] [29]. Typical catalyst loadings range from 2-5 mole percent palladium with promoter ratios of 1:1 to 1:2 palladium to copper [2].

| Catalyst System | Activity (TON) | Selectivity (%) | Operating Temperature (°C) | Catalyst Life (hours) |

|---|---|---|---|---|

| PdCl₂/Cu(OAc)₂ | 354 | 95 | 110 | 48 |

| Pd(OAc)₂/Cu(II) | 420 | 98 | 120 | 72 |

| Pd(dba)₂/CuI | 380 | 92 | 100 | 36 |

| Heterogeneous Pd/Al₂O₃ | 250 | 88 | 130 | 120 |

| Supported Pd/Cu | 500 | 96 | 115 | 96 |

Supported catalyst systems offer advantages in terms of catalyst recovery and reuse, typically employing alumina, silica, or carbon supports modified with appropriate functional groups [30]. These heterogeneous systems demonstrate extended catalyst lifetimes exceeding 120 hours while maintaining acceptable activity levels [30]. The modification of alumina supports with carbamate compounds enhances metal dispersion and improves catalytic performance [30].

Reaction optimization involves systematic evaluation of temperature, pressure, residence time, and reactant ratios to maximize conversion and selectivity while minimizing byproduct formation [26] [31]. Optimal operating conditions typically include temperatures of 110-120°C, ethylene pressures of 35-55 bar, and reaction times of 3-6 hours [2]. Temperature optimization follows Arrhenius kinetics, where increased temperatures accelerate reaction rates but may also promote side reactions and catalyst deactivation [32] [33].

| Parameter | Range/Value | Optimal Conditions |

|---|---|---|

| Temperature | 90-130°C | 110°C |

| Pressure | 35-100 bar | 55 bar |

| Reaction Time | 3-12 hours | 6 hours |

| Catalyst Loading | 2-5% Pd | 3% Pd |

| Promoter | Cu salts | 5% Cu(OAc)₂ |

| Yield | 60-90% | 85% |

| Selectivity | >95% | 98% |

Advanced process control strategies employ model-based optimization approaches to determine optimal operating conditions [26] [34]. These methods utilize response surface methodology and design of experiments to identify parameter interactions and establish operating windows that maximize productivity while maintaining product quality specifications [35]. Real-time monitoring systems enable dynamic adjustment of reaction conditions to compensate for feedstock variations and catalyst aging effects [27].

Physical Description

Liquid

XLogP3

Flash Point

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 69 of 679 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 610 of 679 companies with hazard statement code(s):;

H400 (97.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.87%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

51000-52-3

195321-14-3

Wikipedia

General Manufacturing Information

All other chemical product and preparation manufacturing

Construction

Paint and coating manufacturing

Plastic material and resin manufacturing

Transportation equipment manufacturing

Neodecanoic acid, ethenyl ester: ACTIVE